(4-Methyl-3-nitrophenyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-nitrophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a benzene ring substituted with a methyl group at the fourth position and a nitro group at the third position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (4-Methyl-3-nitrophenyl)phosphonic acid can be achieved through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a phosphite ester reacts with an alkyl halide to form the corresponding phosphonate, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik-Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used .
Industrial Production Methods: Industrial production of phosphonic acids often involves the use of concentrated hydrochloric acid (HCl) to hydrolyze dialkyl phosphonates under reflux conditions . This method is favored due to its efficiency and the stability of the resulting phosphonic acids in acidic media.
Analyse Chemischer Reaktionen
Types of Reactions: (4-Methyl-3-nitrophenyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide.
Substitution: The methyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of (4-Amino-3-nitrophenyl)phosphonic acid.
Reduction: Formation of (4-Methyl-3-aminophenyl)phosphonic acid.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-nitrophenyl)phosphonic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (4-Methyl-3-nitrophenyl)phosphonic acid involves its interaction with molecular targets through the phosphonic acid group, which can form strong hydrogen bonds and coordinate with metal ions . The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to antibacterial activity .
Vergleich Mit ähnlichen Verbindungen
(4-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group.
(3-Nitrophenyl)phosphonic acid: Similar structure but lacks the methyl group and has the nitro group at a different position.
(4-Methylphenyl)phosphonic acid: Similar structure but lacks the nitro group.
Uniqueness: (4-Methyl-3-nitrophenyl)phosphonic acid is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C7H8NO5P |
---|---|
Molekulargewicht |
217.12 g/mol |
IUPAC-Name |
(4-methyl-3-nitrophenyl)phosphonic acid |
InChI |
InChI=1S/C7H8NO5P/c1-5-2-3-6(14(11,12)13)4-7(5)8(9)10/h2-4H,1H3,(H2,11,12,13) |
InChI-Schlüssel |
ZFDSSSZSCNNGHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)P(=O)(O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.